molecular formula C18H14Cl2N2O B3895299 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide

2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide

Cat. No. B3895299
M. Wt: 345.2 g/mol
InChI Key: YGPNKDZUISORSK-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, mood, and appetite regulation. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.

Mechanism of Action

2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide works by inhibiting FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, which play a role in pain, mood, and appetite regulation. By increasing the levels of endocannabinoids, this compound may have therapeutic effects in various conditions.
Biochemical and physiological effects:
This compound has been shown to increase levels of endocannabinoids, particularly anandamide, in the body. Anandamide is a naturally occurring compound that plays a role in pain, mood, and appetite regulation. By increasing levels of anandamide, this compound may have therapeutic effects in various conditions.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide is its specificity for FAAH inhibition, which allows for targeted effects on endocannabinoid levels. However, this compound has a short half-life and may require frequent dosing in experiments. In addition, this compound may have off-target effects on other enzymes and receptors in the body, which could complicate interpretation of results.

Future Directions

Future research on 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide could focus on its potential therapeutic effects in various conditions, particularly pain, anxiety, depression, and addiction. In addition, further exploration of the biochemical and physiological effects of this compound could provide insights into its mechanism of action and potential therapeutic targets. Finally, development of more potent and selective FAAH inhibitors could lead to improved therapeutic options for various conditions.

Scientific Research Applications

2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide has been extensively studied for its potential therapeutic effects in various conditions, including pain, anxiety, depression, and addiction. Studies have shown that this compound can reduce pain sensitivity in animal models, and may have potential as a non-opioid pain reliever. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential as a treatment for anxiety and depression. This compound has also been studied for its potential as a treatment for addiction, particularly in relation to cannabis dependence.

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O/c1-12(14-5-3-2-4-6-14)22-18(23)15(11-21)9-13-7-8-16(19)17(20)10-13/h2-10,12H,1H3,(H,22,23)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPNKDZUISORSK-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide
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Reactant of Route 3
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